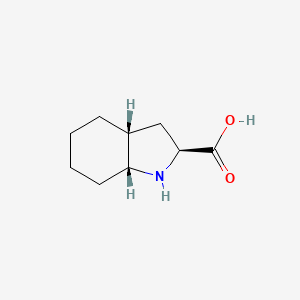
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid
Vue d'ensemble
Description
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid, also known as cis-2,3,3a,4,5,7a-hexahydro-1H-indole-2-carboxylic acid, is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively.
Mécanisme D'action
The mechanism of action of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid varies depending on its target receptor or pathway. In the case of GPR88, this compound acts as a potent and selective agonist, leading to the inhibition of dopamine release and modulation of dopamine-mediated behaviors. In cancer cells, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid inhibits cell proliferation by inducing cell cycle arrest and apoptosis. The exact mechanism of action of this compound in drug discovery is still under investigation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid vary depending on its target receptor or pathway. In the case of GPR88, this compound has been shown to modulate dopamine-mediated behaviors, such as locomotor activity and reward-seeking behavior. In cancer cells, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid inhibits cell proliferation and induces cell cycle arrest and apoptosis. The exact biochemical and physiological effects of this compound in drug discovery are still under investigation.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid in lab experiments include its high purity and yield, as well as its potential therapeutic applications in various fields. However, the limitations include the lack of information on its potential side effects and toxicity, as well as the need for further research to fully understand its mechanism of action and potential therapeutic applications.
Orientations Futures
For (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid include further investigation of its potential therapeutic applications in various fields, such as neuroscience, cancer research, and drug discovery. In neuroscience, this compound could be further studied for its potential role in the regulation of dopamine signaling and its potential therapeutic applications in the treatment of dopamine-related disorders, such as schizophrenia and addiction. In cancer research, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid could be further investigated as a potential anti-cancer agent and used as a scaffold for the development of novel drugs targeting various biological pathways. In drug discovery, this compound could be further studied for its potential to modulate various biological pathways and used as a scaffold for the development of novel drugs targeting these pathways.
Conclusion:
In conclusion, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid is a cyclic amino acid that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various fields. This compound has been synthesized using various methods, and its mechanism of action, as well as its biochemical and physiological effects, have been studied extensively. Further research is needed to fully understand its potential therapeutic applications and mechanism of action, as well as its potential side effects and toxicity.
Applications De Recherche Scientifique
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug discovery. In neuroscience, this compound has been shown to act as a potent and selective agonist of the G-protein-coupled receptor GPR88, which is involved in the regulation of dopamine signaling in the brain. In cancer research, (2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid has been investigated as a potential anti-cancer agent due to its ability to inhibit the proliferation of cancer cells. In drug discovery, this compound has been used as a scaffold for the development of novel drugs targeting various biological pathways.
Propriétés
IUPAC Name |
(2S,3aR,7aR)-2,3,3a,4,5,6,7,7a-octahydro-1H-indole-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO2/c11-9(12)8-5-6-3-1-2-4-7(6)10-8/h6-8,10H,1-5H2,(H,11,12)/t6-,7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYBNXGHMBNGCG-PRJMDXOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2C(C1)CC(N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]2[C@H](C1)C[C@H](N2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3aR,7aR)-Octahydro-1H-indole-2-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



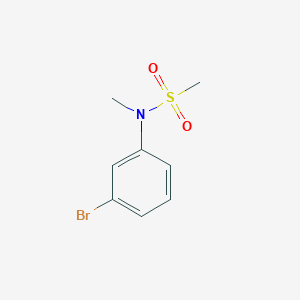
![3-Benzyl-N-methyl-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B3292088.png)
![6-Bromo-3-(o-tolyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B3292098.png)
![N-[4-[3-chloro-4-(2-pyridinylmethoxy)anilino]-3-cyano-7-ethoxy-6-quinolinyl]-4-(dimethylamino)-2-butenamide](/img/structure/B3292100.png)


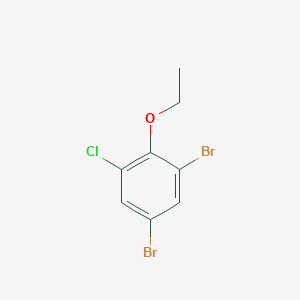
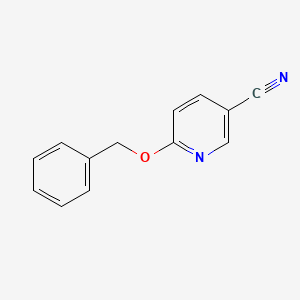

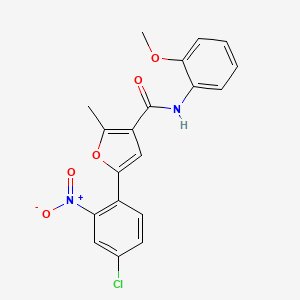
![1'-[(3,4-Dimethoxyphenyl)methyl]-7'-methylspiro[1,3-dioxane-2,3'-indole]-2'-one](/img/structure/B3292160.png)
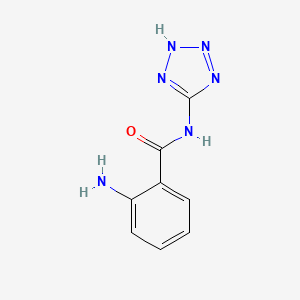
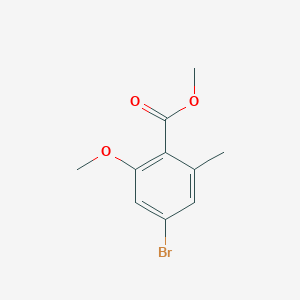
![Tert-butyl 3-(7-chloropyrazolo[1,5-a]pyrimidin-5-yl)piperidine-1-carboxylate](/img/structure/B3292172.png)